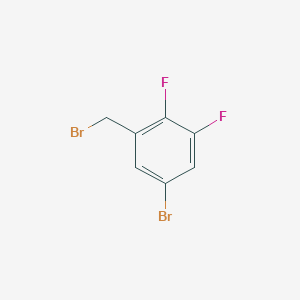

5-Bromo-2,3-difluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJJKFPJSVLAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-85-5 | |

| Record name | 5-Bromo-2,3-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2,3-difluorobenzyl bromide: Properties, Synthesis, and Applications

Abstract

5-Bromo-2,3-difluorobenzyl bromide is a polyhalogenated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and two different bromine moieties, provides a versatile scaffold for the synthesis of complex molecular architectures. The vicinal fluorine atoms electronically influence the reactivity of the aromatic ring, while the benzylic bromide serves as a potent electrophile for alkylation reactions and the aryl bromide enables a variety of cross-coupling transformations. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of this compound, with a focus on empowering researchers in drug discovery and advanced materials.

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In modern drug discovery, the incorporation of halogen atoms is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties.[1] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Benzyl halides are fundamental building blocks in organic synthesis, prized for their utility as alkylating agents in the construction of carbon-carbon and carbon-heteroatom bonds.[3][4]

This compound combines these features into a single, powerful reagent. It presents two distinct reactive centers:

-

The Benzylic Bromide: A highly reactive site for SN2 reactions, allowing for the introduction of the substituted benzyl group onto a wide range of nucleophiles.

-

The Aryl Bromide: A less reactive but highly versatile handle for modern organometallic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex biaryl systems or the introduction of nitrogen, oxygen, or sulfur-based functional groups.

This dual functionality makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of complex, biologically active molecules.

Compound Profile and Physicochemical Properties

| Property | Predicted/Estimated Value | Basis for Estimation |

| Molecular Formula | C7H4Br2F2 | - |

| Molecular Weight | 285.91 g/mol | - |

| Physical State | Colorless to light yellow liquid or low-melting solid | Based on isomers like 2,3-difluorobenzyl bromide (liquid) and other substituted benzyl bromides.[7] |

| Boiling Point | >200 °C (decomposes) | Benzyl bromides are often distilled under reduced pressure to avoid decomposition. Isomers boil around 65-90 °C at reduced pressure.[7][8] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate); Insoluble in water. | General property of halogenated aromatic compounds. |

| Key Hazard | Corrosive, Lachrymator | Characteristic of benzyl bromides.[8] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds, the following spectral features are predicted.[9][10][11]

-

1H NMR:

-

A singlet for the benzylic protons (-CH2Br) is expected around δ 4.5-4.7 ppm.

-

Two aromatic protons will appear in the δ 7.0-7.8 ppm region. They will exhibit complex splitting patterns due to coupling with each other (3JHH) and with the two fluorine atoms (3JHF and 4JHF).

-

-

13C NMR:

-

The benzylic carbon (-CH2Br) should appear around δ 30-35 ppm.

-

Six distinct aromatic carbon signals are expected between δ 110-155 ppm. The carbons directly bonded to fluorine will show large one-bond coupling constants (1JCF ≈ 240-260 Hz), and other carbons will show smaller multi-bond C-F couplings.

-

-

19F NMR:

-

Two distinct resonances are expected for the non-equivalent fluorine atoms. These signals will appear as doublets due to coupling to each other (3JFF) and will be further split by couplings to the aromatic protons.

-

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly documented. However, a logical and robust synthetic route can be designed starting from a more accessible precursor, 6-bromo-2,3-difluorotoluene. A key transformation in this proposed pathway is the free-radical bromination of the benzylic methyl group.

Proposed Synthetic Workflow

A plausible multi-step synthesis for the precursor, 6-bromo-2,3-difluorotoluene, has been described, starting from 2,3,4-trifluoronitrobenzene.[12] The final and critical step to achieve the target molecule is the selective bromination of the methyl group.

Caption: Proposed synthetic pathway to this compound.

Key Transformation: Free-Radical Benzylic Bromination

The conversion of a toluene derivative to a benzyl bromide is classically achieved via free-radical halogenation.[13] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[14]

Causality in Experimental Design:

-

Reagent Choice (NBS): Using molecular bromine (Br2) with light can also work, but NBS is often preferred for its solid form (easier handling) and its ability to maintain a low Br2 concentration, enhancing selectivity for benzylic substitution.[13]

-

Initiator: The reaction requires a radical initiator. This can be photochemical (UV light) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals that initiate the chain reaction.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl4) or cyclohexane is traditionally used. CCl4 is now largely avoided due to toxicity, with alternatives like acetonitrile or chlorobenzene being employed.[14]

-

Reaction Control: The stability of the benzylic radical intermediate is key to the regioselectivity of this reaction over other C-H bonds.[15] The electron-withdrawing nature of the fluorine and bromine substituents on the ring can deactivate it towards electrophilic attack, further favoring the radical pathway on the methyl group.

Chemical Reactivity and Transformation Protocols

The synthetic utility of this compound stems from its two distinct electrophilic sites. This allows for sequential, orthogonal reactions, making it a powerful tool for building molecular complexity.

Caption: Dual reactivity pathways of the target molecule.

Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative O-alkylation reaction, a common step in the synthesis of pharmacologically active compounds.

Objective: To synthesize a 5-bromo-2,3-difluorobenzyl ether derivative.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenol (1.1 equiv)

-

Potassium carbonate (K2CO3), anhydrous (2.0 equiv)

-

Acetonitrile (CH3CN), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension at room temperature.

-

Rationale: Dropwise addition helps to control any potential exotherm and minimizes side reactions. K2CO3 is a mild base sufficient to deprotonate the phenol without promoting elimination or other side reactions with the benzyl bromide.

-

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K2CO3 and KBr).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.

-

Self-Validation: The purity and identity of the final product must be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure the protocol was successful.

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a scaffold in drug design. The strategic placement of halogens offers several advantages:

-

Modulation of pKa: The electron-withdrawing fluorine atoms can influence the acidity/basicity of nearby functional groups, which is critical for drug-receptor interactions and pharmacokinetic properties.

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing ligand affinity and selectivity.[16]

-

Metabolic Blocking: Fluorine atoms can be used to block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the half-life and bioavailability of a drug candidate.

-

Vector for Diversification: As illustrated in the reactivity diagram, the two distinct bromide sites allow for the systematic and independent introduction of different chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold. This is a cornerstone of structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a member of the benzyl bromide class of compounds, this compound must be handled with significant care.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are highly irritating to the eyes and mucous membranes, causing tearing.

-

Irritant: Causes respiratory tract irritation.

-

-

Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.

-

Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for prolonged contact), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles (e.g., alcohols, amines).

-

Store under an inert atmosphere (Argon or Nitrogen) to prevent degradation from moisture.

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

-

References

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]'

- Process for the bromination of deactivated toluenes in the benzylic position. (1993). Google Patents.

-

Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... (n.d.). Homework.Study.com. Retrieved January 19, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

What is Allylic Bromination? (2013). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Benzyl halides: Significance and symbolism. (2024). Spandidos Publications. Retrieved January 19, 2026, from [Link]

-

Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019). RSC Advances. Retrieved January 19, 2026, from [Link]

-

Chiral Alkyl Halides: Underexplored Motifs in Medicine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.

-

3,5-Difluorobenzyl bromide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3-Bromo-5-fluorobenzyl bromide. (n.d.). ChemContract. Retrieved January 19, 2026, from [Link]

- Preparation method of 6-bromo-2, 3-difluorotoluene. (2023). Google Patents.

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved January 19, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

2,6-Difluorobenzyl bromide. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine [mdpi.com]

- 3. Benzyl halides: Significance and symbolism [wisdomlib.org]

- 4. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. This compound [chemicalbook.com]

- 7. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]

- 10. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 11. magritek.com [magritek.com]

- 12. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 15. homework.study.com [homework.study.com]

- 16. pubs.acs.org [pubs.acs.org]

5-Bromo-2,3-difluorobenzyl bromide: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzyl bromide, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its nascent commercial availability, a registered CAS number has not been widely reported. This document, therefore, consolidates available information and provides expert insights into its chemical properties, synthesis, reactivity, and potential applications, drawing on established principles of organic chemistry and data from closely related analogs. The strategic placement of bromo and difluoro substituents on the benzyl bromide scaffold offers unique opportunities for the design of novel molecules with tailored biological and physical properties.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently cited in commercial or chemical databases, with some sources listing it as "CAS NULL"[1], its molecular structure is unambiguously defined by its IUPAC name.

-

IUPAC Name: 1-(Bromomethyl)-5-bromo-2,3-difluorobenzene

-

Molecular Formula: C₇H₄Br₂F₂

-

Molecular Weight: 285.91 g/mol

-

Canonical SMILES: C1=C(C(=C(C=C1Br)F)F)CBr

The structure comprises a benzene ring substituted with a bromomethyl group, a bromine atom at position 5, and two fluorine atoms at positions 2 and 3.

Table 1: Core Physical and Chemical Properties (Predicted and from Analogs)

| Property | Value/Description | Source/Basis |

| Appearance | Colorless to light yellow liquid (predicted) | Analogy to similar benzyl bromides[2] |

| Boiling Point | Not established; expected to be >200 °C at atmospheric pressure | Extrapolation from substituted benzyl bromides |

| Density | Not established; expected to be >1.6 g/mL at 25 °C | Analogy to difluorobenzyl bromides[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, THF) | General solubility of organic halides |

| Reactivity | Lachrymatory; reactive towards nucleophiles | Characteristic of benzyl bromides[4] |

Below is a 2D representation of the molecular structure of this compound.

Sources

synthesis of 5-Bromo-2,3-difluorobenzyl bromide

<An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-difluorobenzyl bromide

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceutical and agrochemical compounds. The document details the prevalent synthetic methodology, free-radical bromination, and offers an in-depth analysis of the reaction mechanism, experimental protocol, and critical process parameters. Emphasis is placed on the rationale behind procedural choices, safety considerations, and purification techniques to ensure the isolation of a high-purity final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry and materials science. Its trifunctional nature—a bromine atom on the aromatic ring, two fluorine atoms providing unique electronic properties, and a reactive benzylic bromide handle—makes it an exceptionally versatile synthon for introducing the 5-bromo-2,3-difluorobenzyl moiety into target molecules.

The most direct and widely adopted strategy for the synthesis of this compound is the selective free-radical bromination of the benzylic methyl group of 5-Bromo-2,3-difluorotoluene. This method is favored for its efficiency and selectivity. The core of this transformation relies on the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.[1][2] This approach is highly effective because it maintains a low, steady concentration of elemental bromine (Br₂) in the reaction medium, which selectively promotes benzylic halogenation over competing electrophilic aromatic substitution on the electron-rich aromatic ring.[2][3]

Mechanistic Insights: The Wohl-Ziegler Reaction

The synthesis proceeds via a free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.[4][5]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates two radicals. These initiator radicals then react with trace amounts of HBr present in the reaction mixture to generate a bromine radical (Br•).

-

Propagation: This stage consists of two key steps that form a self-sustaining cycle.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 5-Bromo-2,3-difluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 5-bromo-2,3-difluorobenzyl radical and a molecule of hydrogen bromide (HBr).[4] The stability of this benzylic radical is paramount to the selectivity of the reaction.[4]

-

The newly formed HBr reacts with N-Bromosuccinimide (NBS) to generate a molecule of elemental bromine (Br₂) and succinimide.[6] This step is crucial as it regenerates the bromine needed for the next step while keeping its concentration low.[3]

-

The 5-bromo-2,3-difluorobenzyl radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical (Br•), which continues the chain reaction.[5]

-

-

Termination: The reaction concludes when radical species are quenched by combining with one another. This can occur through the combination of two bromine radicals, two benzyl radicals, or a benzyl and a bromine radical.[5]

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 5-Bromo-2,3-difluorotoluene | C₇H₅BrF₂ | 207.02 | 179899-63-9 | Starting material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Radical initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Solvent (Anhydrous) |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

3.2. Step-by-Step Synthesis Workflow

Safety Precaution: This procedure involves hazardous materials. Benzyl bromides are lachrymatory and corrosive.[7] All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[8][9] An emergency shower and eyewash station should be readily accessible.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2,3-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to the flask. The choice of an inert, non-polar solvent like CCl₄ is critical to prevent side reactions.[1]

-

Initiation of Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats on the surface.

-

Reaction Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr, followed by a water wash.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the final this compound as a clear oil.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

Caption: A flowchart of the synthesis of this compound.

Conclusion

The free-radical bromination of 5-Bromo-2,3-difluorotoluene with N-Bromosuccinimide provides a reliable and efficient route to this compound. Careful control of reaction conditions, particularly the exclusion of water and the use of a suitable radical initiator, is essential for achieving high yields and purity. Adherence to strict safety protocols is paramount due to the hazardous nature of the product. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Science. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. westliberty.edu [westliberty.edu]

- 9. nj.gov [nj.gov]

5-Bromo-2,3-difluorobenzyl bromide reactivity and mechanism

An In-Depth Technical Guide to the Reactivity and Mechanism of 5-Bromo-2,3-difluorobenzyl bromide

Executive Summary

This compound is a halogenated aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. As a functionalized benzylating agent, it serves as a critical building block for introducing the 5-bromo-2,3-difluorobenzyl moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed examination of the compound's reactivity, focusing on the underlying electronic principles that govern its chemical behavior. We will establish that the potent, cumulative inductive effects of the fluorine and bromine substituents render the benzylic carbon highly electrophilic and predisposed to react overwhelmingly via a bimolecular nucleophilic substitution (SN2) mechanism. This inherent reactivity profile, combined with practical, field-tested protocols, will offer scientists the predictive control necessary for successful synthetic applications.

Introduction: A Versatile Tool for Molecular Engineering

Substituted benzyl halides are cornerstone reagents in organic synthesis, prized for their ability to form carbon-carbon and carbon-heteroatom bonds under predictable conditions. They are frequently employed to install benzyl groups, which can function as protecting groups or as integral components of a final molecular target. This compound emerges from this class as a specialized reagent whose unique substitution pattern offers chemists a tool to fine-tune the steric and electronic properties of target molecules. The presence of multiple halogens can significantly influence properties such as metabolic stability, binding affinity, and membrane permeability, which are critical parameters in drug design.[1][2] This guide moves beyond a simple datasheet to provide a deep mechanistic understanding, enabling researchers to leverage the distinct reactivity of this compound with precision.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectral properties. These data are crucial for reaction setup, monitoring, and product characterization.

| Property | Value | Source |

| Chemical Formula | C₇H₄Br₂F₂ | [3] |

| Molecular Weight | 285.91 g/mol | [3] |

| CAS Number | Not Assigned | [3][4] |

| Appearance | Colorless to light yellow liquid/solid | [5][6] |

| Boiling Point | ~65 °C @ 4.5 mmHg (for 3,5-isomer) | [7] |

| Density | ~1.6 g/mL (for related isomers) | [6][7] |

| Refractive Index | ~1.52-1.53 (for related isomers) | [6][7] |

Note: Physical properties for the exact 5-bromo-2,3-difluoro isomer are not widely published; data from closely related isomers are provided for estimation.

Spectroscopic Signature: The structural identity of this compound can be unequivocally confirmed by NMR spectroscopy. Key expected signals would include a characteristic singlet for the benzylic protons (-CH₂Br) and complex aromatic signals whose splitting patterns are dictated by 1H-19F and 1H-1H coupling constants. 13C and 19F NMR would further corroborate the substitution pattern on the aromatic ring.[8]

Core Reactivity and Mechanistic Analysis

The chemical behavior of this compound is dominated by the benzylic C-Br bond. Benzylic halides are generally more reactive in nucleophilic substitution reactions than their alkyl halide counterparts because the adjacent aromatic ring can stabilize the transition state.[9] These reactions can proceed via two primary pathways: the unimolecular SN1 mechanism, which involves a carbocation intermediate, or the bimolecular SN2 mechanism, which involves a concerted backside attack by a nucleophile.[10]

Electronic Landscape: The Decisive Role of Halogen Substituents

For this compound, the substitution pattern on the aromatic ring is the single most important factor determining the reaction mechanism.

-

Potent Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element, and its presence at the C2 and C3 positions exerts a powerful inductive pull on the electron density of the aromatic ring.[11] The bromine atom at C5 also contributes to this electron withdrawal, albeit to a lesser extent.[12] This cumulative -I effect has two major consequences:

-

It significantly depletes electron density at the benzylic carbon, making it exceptionally electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles.

-

It strongly destabilizes the formation of any positive charge on the aromatic ring or, critically, at the adjacent benzylic position. This makes the formation of a benzylic carbocation, the requisite intermediate for an SN1 reaction, energetically prohibitive.[11]

-

-

Weak Mesomeric Effect (+M Effect): While halogens possess lone pairs that can be donated to the ring via resonance, this effect is weak and is vastly overshadowed by their strong inductive withdrawal.[12]

Caption: Electronic effects governing the reactivity of this compound.

Synthetic Applications & Experimental Protocols

The primary utility of this reagent is as a potent benzylating agent for various nucleophiles. This is a common and critical transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.[5]

Caption: A generalized workflow for nucleophilic substitution using this compound.

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol describes a general method for forming an ether linkage, a common motif in drug molecules.

Objective: To synthesize a 5-bromo-2,3-difluorobenzyl ether from a generic phenol.

Causality: A moderately weak base like potassium carbonate is sufficient to deprotonate the phenol without promoting significant side reactions. A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively solvates the cation (K⁺) while leaving the nucleophilic phenoxide anion relatively "bare," thereby accelerating the rate of the SN2 reaction.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the phenol). Stir the suspension for 10-15 minutes at room temperature.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in a minimal amount of DMF dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Self-Validation: A successful reaction is confirmed by the disappearance of the phenol starting material on TLC and the appearance of a new, less polar spot. The final product structure should be confirmed by NMR and Mass Spectrometry.

Comparative Reactivity Analysis

To fully appreciate the unique character of this compound, it is useful to compare its expected reactivity with other common benzylating agents.

| Compound | Key Substituent(s) | Electronic Effect | Dominant Mechanism | Expected Relative Rate (SN2) |

| Benzyl Bromide | None | Neutral (Baseline) | SN2 / SN1 | Baseline |

| 4-Methoxybenzyl Bromide | -OCH₃ (para) | Strong e⁻-donating | SN1 Favored | Slower |

| 4-Nitrobenzyl Bromide | -NO₂ (para) | Strong e⁻-withdrawing | SN2 Strongly Favored | Faster |

| This compound | -F (ortho, meta), -Br (meta) | Very Strong e⁻-withdrawing | SN2 Exclusively | Fastest |

Rationale: The rate of an SN2 reaction is highly sensitive to the electrophilicity of the carbon center. Electron-withdrawing groups enhance this electrophilicity, accelerating the reaction. This compound, with three inductively withdrawing halogens, represents an extreme case, making it a highly "activated" substrate for SN2 reactions, likely more reactive than even the classic 4-nitrobenzyl bromide.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: This compound is a member of the benzyl bromide class, which are typically potent lachrymators (tear-inducing) and corrosive. It can cause severe skin burns and eye damage.[13][14][15]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer charts).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[13] The compound is also sensitive to moisture.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[13] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly reactive and specialized electrophile. Its reactivity is fundamentally governed by the powerful, cumulative inductive electron-withdrawing effects of its three halogen substituents. This electronic profile renders the benzylic carbon exceptionally susceptible to nucleophilic attack while simultaneously suppressing the formation of a carbocation intermediate, leading to a reaction profile that is almost exclusively SN2 in nature. For the research scientist, this translates to a reliable and potent reagent for the rapid and clean introduction of the 5-bromo-2,3-difluorobenzyl group. A thorough understanding of this mechanistic foundation allows for rational protocol design and troubleshooting, empowering chemists to effectively utilize this valuable building block in the pursuit of new chemical entities.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available from: [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available from: [Link]

-

ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available from: [Link]

-

Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson+. Available from: [Link]

-

Chemistry LibreTexts. 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Chemistry LibreTexts. Available from: [Link]

-

PMC - PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health. Available from: [Link]

-

Quora. What is the effect of halogen in the activity of a ring? Quora. Available from: [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. Available from: [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides. Google Patents.

-

PubChem. 3,5-Difluorobenzyl bromide. National Institutes of Health. Available from: [Link]

-

PMC - NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. National Institutes of Health. Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

-

PMC - NIH. Why some targets benefit from beyond rule of five drugs. National Institutes of Health. Available from: [Link]

-

Anichem. This compound In Stock. Anichem. Available from: [Link]

Sources

- 1. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Anichem [anichemllc.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Page loading... [guidechem.com]

- 6. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-Difluorbenzylbromid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. magritek.com [magritek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 11. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 5-Bromo-2,3-difluorobenzyl bromide: An Interpretive and Predictive Guide

An In-depth Technical Guide

Abstract

5-Bromo-2,3-difluorobenzyl bromide is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive benzyl bromide moiety and a specifically substituted phenyl ring—makes it a valuable intermediate for introducing complex pharmacophores. This guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of this compound. As direct, fully analyzed experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive framework serves as a robust tool for researchers, scientists, and drug development professionals for compound verification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectroscopic signature. The presence of ¹H, ¹³C, ¹⁹F, ⁷⁹Br, and ⁸¹Br isotopes ensures that each spectroscopic technique will provide unique and complementary information for unequivocal structure elucidation.

The primary structural components for analysis are:

-

The Benzylic Methylene Group (-CH₂Br): This group will give a characteristic signal in ¹H and ¹³C NMR, with its chemical shift heavily influenced by the adjacent electronegative bromine atom and the aromatic ring.

-

The Substituted Aromatic Ring: The two aromatic protons and six carbons are electronically influenced by three different halogens (F, F, Br). This results in complex splitting patterns in NMR due to proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) coupling.

-

Halogen Atoms (F, Br): The two fluorine atoms provide a powerful analytical handle via ¹⁹F NMR. The bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br), will produce a highly characteristic isotopic pattern in the mass spectrum.[1]

Below is the chemical structure with IUPAC numbering for consistent referencing in the spectral analysis sections.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, would provide a complete structural assignment.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the benzylic protons and the aromatic region.

-

Benzylic Protons (H7): These two protons (-CH₂Br) are chemically equivalent. Due to the strong deshielding effect of the adjacent bromine atom and the aromatic ring, their signal is expected to appear as a sharp singlet at approximately 4.5 - 4.7 ppm . This prediction is based on the observed shifts for isomers like 2,6-difluorobenzyl bromide (4.53 ppm) and 2,4-difluorobenzyl bromide (4.47 ppm).[2][3] Any coupling to the fluorine atoms on the ring (four bonds away, ⁴JHF) would be very small and likely not resolved.

-

Aromatic Protons (H4, H6): There are two non-equivalent aromatic protons.

-

H6: This proton is ortho to the C1-CH₂Br group and meta to the C5-Br group. It will be split by H4 (a four-bond meta coupling, ⁴JHH) and by the fluorine at C2 (a four-bond coupling, ⁴JHF). This will likely result in a complex multiplet, predicted to be around 7.3 - 7.5 ppm .

-

H4: This proton is flanked by two halogen atoms (F and Br). It will be split by H6 (⁴JHH) and by the fluorine at C3 (a three-bond ortho coupling, ³JHF). The ³JHF coupling is typically larger than ⁴JHF coupling, leading to a distinct multiplet. Its chemical shift is predicted in the range of 7.1 - 7.3 ppm .

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

|---|---|---|---|---|

| ~ 4.6 | Singlet (s) | 2H | -CH₂Br (H7) | Deshielded by adjacent Br and aromatic ring. |

| ~ 7.4 | Multiplet (m) | 1H | Ar-H (H6) | Coupled to H4 (⁴JHH) and F at C2 (⁴JHF). |

| ~ 7.2 | Multiplet (m) | 1H | Ar-H (H4) | Coupled to H6 (⁴JHH) and F at C3 (³JHF). |

2.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assignment.

-

Benzylic Carbon (C7): This carbon, attached to bromine, will appear in the aliphatic region, typically around 30-35 ppm . It will likely show a small triplet splitting due to two-bond coupling to the two fluorine atoms on the ring (²JCF).

-

Aromatic Carbons:

-

C2 & C3 (C-F): These carbons, directly bonded to fluorine, will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield, likely in the 145-155 ppm range.

-

C5 (C-Br): The carbon attached to bromine will be shifted upfield relative to the other aromatic carbons due to the "heavy atom effect," predicted around 115-120 ppm . It will also show coupling to the adjacent fluorine atoms.

-

C1, C4, C6: These remaining carbons will appear in the typical aromatic region (110-140 ppm ), each showing characteristic splitting patterns due to coupling with the fluorine atoms. For example, C1 will be a triplet due to coupling to F2 and F3.

-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale / Notes |

|---|---|---|---|

| ~ 32 | t (small) | C7 (-CH₂Br) | Aliphatic carbon attached to bromine. |

| ~ 115 | m | C4 | Aromatic CH carbon. |

| ~ 118 | dd | C5 (C-Br) | Heavy atom effect; coupled to F3. |

| ~ 128 | m | C6 | Aromatic CH carbon. |

| ~ 138 | t | C1 | Quaternary carbon coupled to two fluorines. |

| ~ 150 | d (¹JCF large) | C2/C3 (C-F) | Directly attached to fluorine, large coupling. |

| ~ 152 | d (¹JCF large) | C3/C2 (C-F) | Directly attached to fluorine, large coupling. |

2.3. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[4] Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

F at C2 & F at C3: These two fluorine atoms will couple to each other (³JFF), to the aromatic protons (³JHF, ⁴JHF), and potentially show very small long-range coupling. Each signal will appear as a complex multiplet. The chemical shifts for fluorines on an aromatic ring are highly dependent on the other substituents, but a range of -120 to -140 ppm (relative to CFCl₃) is a reasonable estimate.

2.4. Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh ~15-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure good resolution.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. No internal standard is typically required, but an external reference can be used.

-

Data Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[5]

3.1. Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the C-X bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2880 | Weak | Aliphatic C-H Stretch (-CH₂) |

| 1600 - 1450 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1280 - 1200 | Strong | Asymmetric C-F Stretch |

| 1150 - 1050 | Strong | Symmetric C-F Stretch |

| ~1460 | Medium | CH₂ Scissoring (Bending) |

| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |

| 650 - 550 | Medium | C-Br Stretch |

The most diagnostic peaks will be the very strong C-F stretching bands in the 1300-1050 cm⁻¹ region and the C-Br stretch at lower wavenumbers.[6] The pattern of the C-H out-of-plane bending bands can also provide clues about the substitution pattern on the aromatic ring.

3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

As the compound is likely a liquid or low-melting solid at room temperature, the attenuated total reflectance (ATR) method is most convenient.

-

Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering powerful confirmation of its identity.

4.1. Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a structural "fingerprint."

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity for the molecular ion at m/z 206 (for C₇H₅⁷⁹BrF₂) and m/z 208 (for C₇H₅⁸¹BrF₂).[1] The presence of this characteristic "M, M+2" doublet is definitive proof of a molecule containing one bromine atom.

-

Major Fragmentation: The most favorable fragmentation pathway for benzyl bromides is the homolytic cleavage of the weak C-Br bond to generate a stable benzyl cation.

-

Loss of •Br: The base peak (most intense peak) of the spectrum is predicted to be at m/z 127 , corresponding to the [C₇H₅F₂]⁺ cation (the 2,3-difluorotropylium ion). This is a highly stable fragment. The mass spectra of isomeric difluorobenzyl bromides consistently show m/z 127 as a major peak, validating this prediction.[7]

-

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 206, 208 | Medium | [M]⁺, [M+2]⁺ (Molecular Ion) |

| 127 | 100% (Base Peak) | [M - Br]⁺ |

| 107 | Low | [C₇H₅F₂ - HF]⁺ or [C₇H₄F]⁺ |

4.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C.

-

MS Method: Set the EI source energy to 70 eV. Acquire data in full scan mode over a mass range of m/z 40-350.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion doublet and the major fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The predicted NMR spectra are defined by the unique shifts and complex coupling patterns arising from the compound's specific substitution pattern. The IR spectrum is characterized by strong C-F stretching vibrations, and the mass spectrum is distinguished by the M/M+2 molecular ion doublet and a dominant base peak at m/z 127. By synthesizing foundational principles with comparative data, this document serves as an authoritative reference for researchers, enabling confident identification, purity assessment, and further application of this valuable chemical intermediate.

References

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

3,5-Difluorobenzyl bromide | C7H5BrF2. PubChem, National Center for Biotechnology Information. [Link]

-

Pentafluorobenzyl bromide | C7H2BrF5. PubChem, National Center for Biotechnology Information. [Link]

-

Infrared Spectroscopy. University of Colorado Boulder, Department of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2,3-Difluorobenzyl bromide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. [Link]

-

5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF. PubChem, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Michigan State University, Department of Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 4. azom.com [azom.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-2,3-difluorobenzyl bromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2,3-difluorobenzyl bromide. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a key intermediate. The content herein is structured to deliver not only theoretical predictions of solubility based on physicochemical properties but also to provide robust, field-tested experimental protocols for its empirical determination.

Introduction: The Synthetic Importance and Physicochemical Profile of this compound

This compound is a crucial building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the bromo-difluoro-benzyl group into a target structure.[1][2] The presence of both bromine and fluorine atoms on the aromatic ring imparts unique electronic properties and can influence the lipophilicity, metabolic stability, and binding affinity of the final product.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use, from reaction setup and purification to formulation and storage. This guide will delve into the factors governing its solubility and provide practical methods for its assessment.

Physicochemical Properties

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior by examining its structural features and the properties of analogous compounds.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₄Br₂F₂ | [3] |

| Molecular Weight | 285.91 g/mol | [3] |

| Appearance | Likely a solid at room temperature, similar to related compounds. | Inferred |

| Polarity | Moderately polar due to the presence of C-F and C-Br bonds, but also possesses a nonpolar aromatic ring. | Inferred |

| Hydrogen Bond Donor | 0 | Inferred |

| Hydrogen Bond Acceptor | 2 (from the fluorine atoms) | Inferred |

Based on its structure, this compound is a moderately polar molecule. The electronegative fluorine and bromine atoms create bond dipoles, but the overall molecule lacks the ability to act as a hydrogen bond donor. This profile suggests that its solubility will be governed by dipole-dipole interactions and London dispersion forces. The principle of "like dissolves like" will be a guiding tenet in predicting its solubility in various organic solvents.[4]

Theoretical Solubility Profile in Common Organic Solvents

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Non-Polar Solvents (e.g., Hexane, Toluene)

In non-polar solvents, the primary intermolecular forces are London dispersion forces. Given the significant non-polar surface area of the benzene ring in this compound, it is expected to exhibit some solubility in these solvents. However, the polar C-F and C-Br bonds may limit its miscibility in highly non-polar solvents like hexane. Toluene, with its aromatic ring, may offer better solubility due to potential π-π stacking interactions.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF)

Polar aprotic solvents are generally good candidates for dissolving moderately polar compounds. They possess dipoles that can interact favorably with the polar regions of this compound.

-

Dichloromethane (DCM): Often an excellent solvent for a wide range of organic compounds and is likely to be a good choice for dissolving this compound.

-

Tetrahydrofuran (THF) and Ethyl Acetate: These solvents have moderate polarity and are also expected to be effective.

-

Acetone: A highly polar aprotic solvent that should readily dissolve the compound.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

Polar protic solvents, particularly water, are unlikely to be good solvents for this compound. The energy required to break the strong hydrogen bonding network of water would not be sufficiently compensated by the interactions with the solute. Alcohols like methanol and ethanol are more accommodating due to their alkyl portions, and some solubility can be expected, likely increasing with the chain length of the alcohol (i.e., better solubility in ethanol and propanol than in methanol).

Experimental Determination of Solubility: A Validated Protocol

Since pre-existing data is scarce, an empirical determination of solubility is essential. The following is a standardized protocol for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow Diagram

Caption: A stepwise workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) into a small, clean, and dry test tube or vial.[5]

-

Solvent Addition: Add the selected solvent in small, precise increments (e.g., 0.5 mL) to the test tube.[5]

-

Mixing: After each addition of solvent, cap the test tube and vortex it vigorously for at least 60 seconds to ensure thorough mixing and to facilitate dissolution.[4]

-

Observation: After vortexing, allow the mixture to stand for a moment and visually inspect for any undissolved solid. The absence of any solid particles indicates complete dissolution.

-

Classification:

-

Soluble: If the compound dissolves completely after the initial solvent addition.

-

Partially Soluble: If a significant portion of the compound dissolves but some remains.

-

Insoluble: If the compound shows no sign of dissolving.

-

-

Semi-Quantitative Determination: For a more quantitative measure, continue adding the solvent in known increments until complete dissolution is achieved. The solubility can then be expressed as mg/mL.

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating approach. By starting with a known mass of the solute and adding measured volumes of the solvent, the resulting solubility value is directly tied to empirical observation. For increased accuracy, the experiment should be performed in triplicate to ensure reproducibility. Furthermore, maintaining a constant temperature during the experiment is crucial, as solubility is temperature-dependent.

Safety and Handling Considerations

This compound, like other benzyl bromides, should be handled with care. It is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory system. All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]

Conclusion

While specific published solubility data for this compound is limited, a strong predictive understanding of its behavior can be derived from its physicochemical properties. It is anticipated to be soluble in a range of common polar aprotic and some non-polar organic solvents, and poorly soluble in polar protic solvents like water. The provided experimental protocol offers a reliable and straightforward method for researchers to determine its solubility in solvents relevant to their specific applications, ensuring the efficient and effective use of this important synthetic intermediate.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

3,5-Difluorobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

- What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? (2022, November 20).

- 5-Bromo-2-fluorobenzyl Bromide. (n.d.).

-

From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. (n.d.). PMC - NIH. Retrieved from [Link]

-

This compound In Stock. (n.d.). Anichem. Retrieved from [Link]

- Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. (n.d.).

- Unlocking Chemical Synthesis: The Role of 2-Bromo-5-fluorobenzyl Bromide. (2025, September 28).

Sources

- 1. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Anichem [anichemllc.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling and Management of 5-Bromo-2,3-difluorobenzyl bromide

Hazard Identification and Risk Assessment: Understanding the Intrinsic Risks

5-Bromo-2,3-difluorobenzyl bromide is a substituted aromatic halide, a class of compounds often utilized in organic synthesis as alkylating agents. While specific toxicological data for this exact molecule is not extensively published, data from closely related difluorobenzyl bromides and bromofluorobenzyl bromides indicate significant potential hazards.[1][2][3] The primary risks are associated with its corrosive nature and lachrymatory properties.

Based on aggregated data from similar compounds, this compound should be treated as a hazardous substance with the following classifications:

| Hazard Classification | Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][4][5] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [1][4][5] |

| Lachrymator | - | Substance which increases the flow of tears | [2][3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [6] |

The toxicological properties have not been fully investigated, and therefore, the compound must be handled with the utmost care, assuming a high degree of toxicity.[1] Ingestion can cause severe swelling and damage to delicate tissues, with a risk of perforation of the esophagus or stomach.[6][7]

The Hierarchy of Controls: A Self-Validating System for Safety

To ensure a multi-layered defense against exposure, a hierarchical approach to control measures is mandatory. This system prioritizes the most effective controls first.

Caption: Hierarchy of controls for managing chemical risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a properly functioning chemical fume hood to contain its corrosive and lachrymatory vapors.[1][2] Ventilation must be adequate to maintain exposure levels below any established limits.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[1][6]

Personal Protective Equipment (PPE) Specifications

The selection of PPE is critical and should be based on a thorough risk assessment. The following table provides minimum requirements.

| Body Part | PPE Specification | Standard | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes of the corrosive liquid and contact with vapors.[1][8] |

| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. | - | Prevents skin contact, which can cause severe burns.[7] Use proper glove removal technique to avoid contamination. |

| Body | Chemical-resistant lab coat or apron | - | Protects against incidental skin contact and contamination of personal clothing.[1][8] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | Required if working outside a fume hood, if ventilation is inadequate, or during spill cleanup.[1][8] |

Experimental Workflow: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure. The causality for each step is highlighted to reinforce best practices.

Caption: Safe handling workflow for this compound.

Protocol Details:

-

Pre-Experiment Setup :

-

Action : Verify that the chemical fume hood is operational and has a recent certification.

-

Reason : This is the primary barrier to prevent inhalation of corrosive and lachrymatory vapors.[1]

-

Action : Assemble all necessary PPE as specified in the table above.

-

Reason : PPE is the final barrier of protection against accidental exposure.[8]

-

Action : Ensure a spill kit containing an inert absorbent material (e.g., sand, silica gel) is readily available.[1]

-

Reason : Immediate and correct response to a spill is critical to minimizing hazard spread.

-

-

Handling and Use :

-

Action : Conduct all manipulations, including weighing and transferring, inside the chemical fume hood.[1]

-

Reason : Prevents the release of vapors into the laboratory environment.

-

Action : Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

-

Reason : The compound is corrosive and can cause severe burns and respiratory irritation.[4][6]

-

Action : Wash hands thoroughly after handling, even if gloves were worn.[1]

-

Reason : Prevents accidental ingestion or transfer of residual contamination.

-

-

Post-Experiment :

-

Action : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Reason : Removes residual hazards from the work area.

-

Action : Remove contaminated clothing and wash it before reuse.[9]

-

Reason : Prevents secondary exposure.

-

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] The storage area should be designated for corrosive materials. Keep away from heat, sparks, and open flames.[1][3]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2][3] Exposure to moisture should also be avoided as it may lead to decomposition.[1]

-

Hazardous Decomposition Products : Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[1][3][7]

Emergency Procedures: A Validated Response Plan

Immediate and appropriate action is vital in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. | [1][2][3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention. | [1][2][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [1][2][3] |

Spill and Leak Response

-

Evacuate : Immediately evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, but only through the fume hood extraction system.

-

Control Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks).[1][8]

-

Containment : Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, silica gel, or acid binder.[1]

-

Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Disposal : Dispose of the waste through a licensed professional waste disposal service. Do not let the chemical enter the environment or drains.[1]

Waste Disposal

Chemical waste must be managed in accordance with local, regional, and national regulations. All waste containing this compound should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[1] Contact a licensed professional waste disposal service for removal and disposal.

References

-

Capot Chemical Co., Ltd. (2012). MSDS of 2-Bromo-5-fluorobenzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl bromide. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.no [fishersci.no]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electrophilicity of 5-Bromo-2,3-difluorobenzyl bromide

Abstract